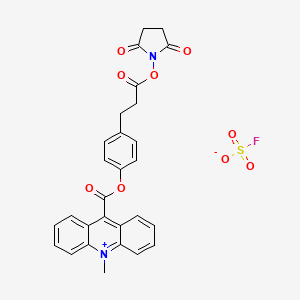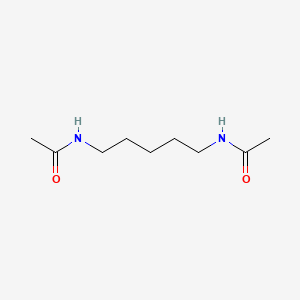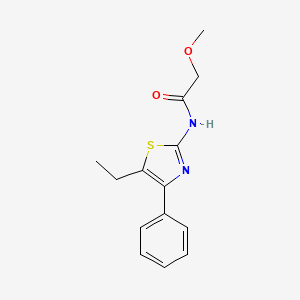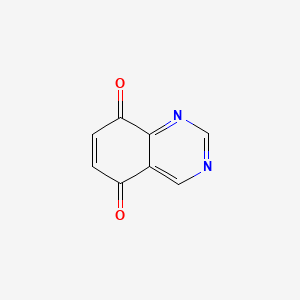
5,8-Quinazolinediona
Descripción general
Descripción
5,8-Quinazolinedione, also known as 5,8-Quinazolinedione, is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Quinazolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Quinazolinedione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimalárica
Los derivados de 5,8-Quinazolinediona se han identificado como potentes agentes antimaláricos. Investigaciones han demostrado que ciertos compuestos de quinazolinediona exhiben una actividad prometedora contra Plasmodium falciparum, el parásito responsable de la forma más letal de malaria {svg_1}. El mecanismo antimalárico a menudo se atribuye a la inhibición de enzimas esenciales dentro del parásito o la interferencia con su síntesis de ADN {svg_2}.
Propiedades Anticancerígenas
Las quinazolinedionas son notables por sus actividades anticancerígenas. Se han estudiado por su potencial para inhibir la proliferación de varias líneas celulares cancerosas, incluidas las células de cáncer de mama (MCF-7) {svg_3}. La capacidad de los compuestos para inducir la apoptosis y alterar la progresión del ciclo celular los convierte en valiosos para el desarrollo de nuevos fármacos quimioterapéuticos {svg_4}.
Efectos Antiinflamatorios y Analgésicos
En el ámbito de la farmacología, los derivados de this compound se han explorado por sus propiedades antiinflamatorias y analgésicas {svg_5}. Estos compuestos pueden actuar sobre las vías inflamatorias, ofreciendo potencialmente una nueva clase de fármacos para tratar enfermedades inflamatorias crónicas {svg_6}.
Aplicaciones Antimicrobianas y Antifúngicas
El andamiaje de this compound se ha utilizado para crear derivados con significativas actividades antibacterianas y antifúngicas. Estos compuestos se han probado contra una variedad de patógenos, incluidas las especies de Candida y Aspergillus niger, mostrando potencial como nuevos agentes antimicrobianos {svg_7}.
Investigación Bioquímica
En estudios bioquímicos, las quinazolinedionas se han utilizado como fármacos de comparación para investigar la interacción puente agua-ión metálico en enzimas como las topoisomerasas bacterianas de tipo II {svg_8}. Esta investigación contribuye a una comprensión más profunda de los mecanismos de resistencia a los fármacos y al desarrollo de fármacos antibacterianos más efectivos.
Química Medicinal
Las quinazolinedionas son un andamiaje crucial en la química medicinal, vinculado con una multitud de actividades biológicas. Sirven como base para el diseño de fármacos, con estudios que se centran en las relaciones estructura-actividad para descubrir características estructurales específicas que se dirigen a receptores biológicos {svg_9} {svg_10}.
Ciencia de Materiales
En la ciencia de materiales, las quinazolinedionas se valoran por su estructura heterocíclica única, que tiene aplicaciones en la síntesis de nuevos materiales. Sus derivados se utilizan para construir arquitecturas moleculares complejas con posible uso en diversas aplicaciones tecnológicas {svg_11}.
Química Analítica
Las quinazolinedionas también son importantes en la química analítica, donde se utilizan en la elucidación estructural de nuevos compuestos. Técnicas como FT-IR, RMN y espectrometría de masas a menudo se basan en derivados de quinazolinediona como estándares o referencias para el análisis {svg_12}.
Mecanismo De Acción
Target of Action
5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .
Biochemical Pathways
5,8-Quinazolinedione, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .
Pharmacokinetics
It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .
Result of Action
The molecular and cellular effects of 5,8-Quinazolinedione’s action are likely related to its interaction with sEH. By inhibiting this enzyme, 5,8-Quinazolinedione could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .
Action Environment
The action, efficacy, and stability of 5,8-Quinazolinedione may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.
Safety and Hazards
Direcciones Futuras
The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .
: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094
Análisis Bioquímico
Biochemical Properties
5,8-Quinazolinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are essential for cellular proliferation and survival . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
5,8-Quinazolinedione exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, 5,8-Quinazolinedione affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 5,8-Quinazolinedione involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity . This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis. Furthermore, 5,8-Quinazolinedione modulates gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,8-Quinazolinedione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,8-Quinazolinedione remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to 5,8-Quinazolinedione has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5,8-Quinazolinedione vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5,8-Quinazolinedione may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5,8-Quinazolinedione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5,8-Quinazolinedione affects metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 5,8-Quinazolinedione within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, 5,8-Quinazolinedione interacts with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues influence its therapeutic and toxic effects.
Subcellular Localization
5,8-Quinazolinedione exhibits distinct subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 5,8-Quinazolinedione may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the mitochondria can influence cellular energy production and apoptosis.
Propiedades
IUPAC Name |
quinazoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGEZRKXRTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947110 | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24271-82-7 | |
| Record name | 5,8-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


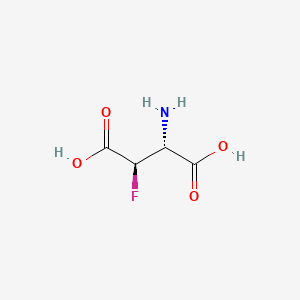


![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)
![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
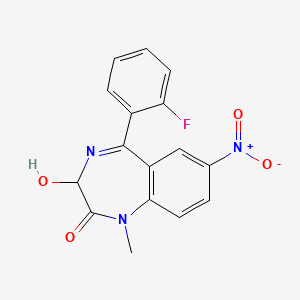
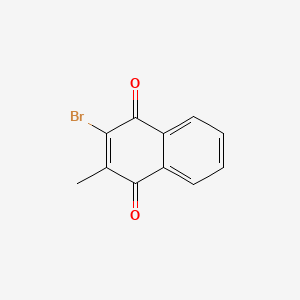
![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
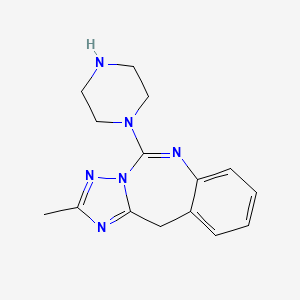
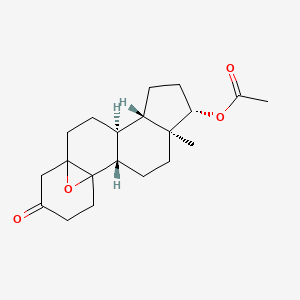
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
